4-(4-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN2O3S/c1-14-6-11-17(12-18(14)23)25-21(26)24(13-15-7-9-16(22)10-8-15)19-4-2-3-5-20(19)29(25,27)28/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACSODPBZJLFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Ring Modifications
- Pyrido[2,3-e]thiadiazine Derivatives: describes 2-(4-fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, which replaces the benzo[e] ring with a pyrido[2,3-e] system.
- Thiazinane Derivatives : reports 2-(4-bromobenzyl)-1,2-thiazinane-1,1-dioxide , featuring a saturated six-membered thiazinane ring. This structure lacks aromaticity, reducing planarity and increasing conformational flexibility relative to the fused benzothiadiazine system .
Substituent Variations
- Bromobenzyl Position : highlights 4-(3-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , where the bromine is at the meta position of the benzyl group instead of para. This positional isomerism may sterically hinder interactions with biological targets .
- Halogen and Alkyl/Electron-Donating Groups : describes 4-(4-chlorobenzyl)-2-(4-methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , substituting bromine with chlorine (smaller atomic radius) and incorporating a methoxy group (electron-donating) instead of fluorine (electron-withdrawing). These changes could modulate lipophilicity and metabolic stability .
Physicochemical and Pharmacological Implications
Substituents critically influence properties such as solubility, bioavailability, and target binding:
- Bromine vs.
- Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl group combines electron-withdrawing (fluorine) and steric (methyl) effects, which may optimize receptor binding affinity compared to bulkier groups like 2,4-dimethylphenyl in .
- Methylsulfanyl vs. Methoxy : The methylsulfanyl group in introduces sulfur-based hydrophobicity and metabolic susceptibility (e.g., oxidation to sulfoxides), contrasting with the methoxy group’s stability and hydrogen-bonding capacity .
Data Tables
Table 1: Structural Comparison of Benzothiadiazine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
